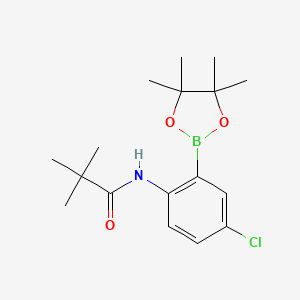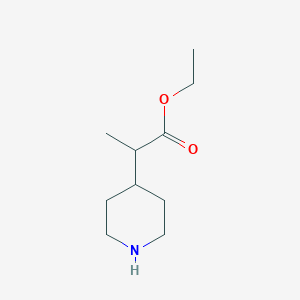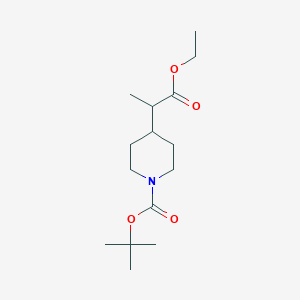
ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate is a synthetic compound with potential applications in medicinal chemistry and drug discovery. It is a derivative of indole, which is a heterocyclic aromatic organic compound found in many natural products. The compound has been studied for its potential in treating a variety of diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Optimization of Synthesis
Huang Bi-rong (2013) conducted research focusing on the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a related compound. The study utilized an orthogonal design to determine optimal synthesis parameters, achieving a yield of 84.6% and purity over 98% (Huang Bi-rong, 2013).
Structural Analysis and Synthesis
Da-Yun Luo et al. (2019) synthesized a derivative of the compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. The molecular structure was determined using DFT calculations and the compound's crystal structure was analyzed through X-ray analysis (Da-Yun Luo et al., 2019).
Preparation of Related Compounds
Wang Yu-ling (2011) reported the improved synthesis of 5-Acetoxyl-6-bromide-2-bromomethyl-1-methy-indoles-3-carboxylic acid ethyl ester, a key intermediate for the synthesis of arbidol hydrochloride, achieving an overall yield of 80.3%. The study also confirmed the target compound's structure using 1H NMR (Wang Yu-ling, 2011).
Application in Drug Synthesis
Liu Zong-lin (2013) researched the synthesis process of arbidol Mannich reaction using 6-bromo-5-hydroxy-1-methyl-2-phenyl methyl sulfide indole-3-carboxylic acid ethyl ester as raw material. The study optimized synthesis parameters, achieving a yield over 83% and purity more than 99.0% (Liu Zong-lin, 2013).
Enzyme Inhibition
A study by Peduto et al. (2014) found that ethyl 5-hydroxyindole-3-carboxylate derivatives, including similar compounds, can efficiently inhibit human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotriene biosynthesis. The potency of these compounds was closely related to substituent positioning on the phenylthiomethyl ring (Peduto et al., 2014).
Antiviral Research
A compound closely related to ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate, known as Arbidol, has been studied for its broad-spectrum antiviral activity. It has shown efficacy against a number of enveloped and non-enveloped viruses, acting by inhibiting virus-mediated fusion with target membranes, thus blocking virus entry into target cells (Boriskin et al., 2008).
Eigenschaften
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO4S/c1-4-26-21(25)20-15-10-19(27-13(2)24)16(22)11-17(15)23(3)18(20)12-28-14-8-6-5-7-9-14/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUCUIPGCPBWEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetoxy-6-bromo-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,5R,6S,6aS)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3101940.png)
![Vanadium, oxo[2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-](/img/structure/B3101949.png)
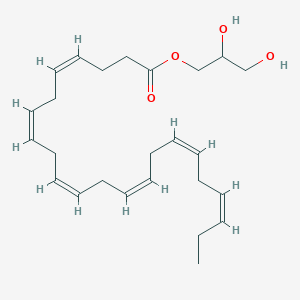
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 98%](/img/structure/B3101966.png)
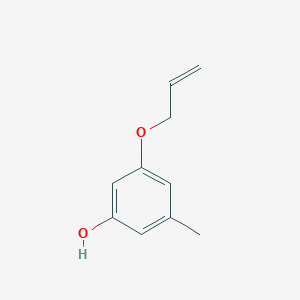

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)
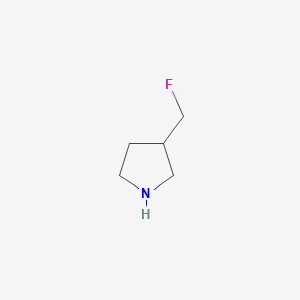
![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)


